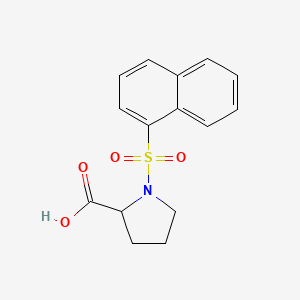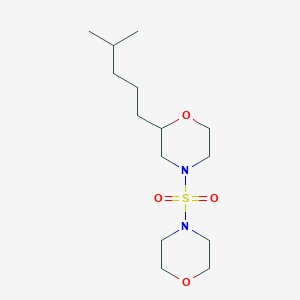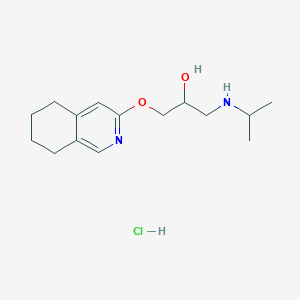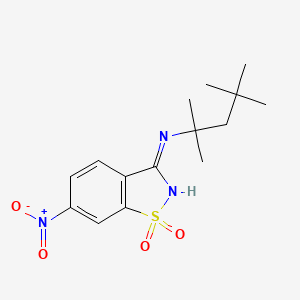
5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one is a quinazoline derivative known for its potential biological activities. Quinazoline derivatives are a class of compounds that have shown significant promise in medicinal chemistry, particularly in the development of anticancer agents .
准备方法
The synthesis of 5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-chloroanthranilic acid with 1-methoxypropan-2-amine in the presence of a dehydrating agent to form the quinazolinone core. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction .
化学反应分析
5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. They have shown promise in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. The compound may induce apoptosis in cancer cells by disrupting key signaling pathways, leading to cell death .
相似化合物的比较
5-Chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one can be compared with other quinazoline derivatives such as:
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor.
Gefitinib: Another anticancer quinazoline derivative targeting the epidermal growth factor receptor.
Afatinib: A quinazoline derivative used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer.
Vandetanib: A quinazoline derivative used in the treatment of medullary thyroid cancer.
These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.
属性
IUPAC Name |
5-chloro-3-(1-methoxypropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(6-17-2)15-7-14-10-5-3-4-9(13)11(10)12(15)16/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLPOIOQIXVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenol](/img/structure/B6095843.png)
![5-(indol-1-ylmethyl)-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6095858.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6095865.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B6095884.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B6095888.png)

![1-(2,3-dimethoxyphenyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095916.png)
![7-(2,3-difluorobenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095923.png)
![methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6095929.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095959.png)
![2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B6095961.png)
